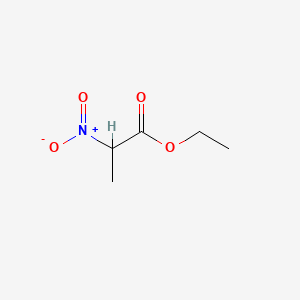

Ethyl 2-nitropropionate

Description

Overview and Significance in Organic Chemistry

Ethyl 2-nitropropionate, with the chemical formula C₅H₉NO₄, is a nitro-substituted ester recognized for its utility as a synthetic intermediate. google.com The presence of the nitro group (NO₂) alpha to the ester carbonyl group significantly influences its reactivity, making the α-carbon acidic and prone to deprotonation. This characteristic allows it to act as a potent carbon nucleophile in various bond-forming reactions. wikipedia.org

Its primary significance in organic chemistry lies in its role as a versatile building block. google.comwikipedia.org It is frequently employed in carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular skeletons. wikipedia.org Notably, it serves as a Michael donor in Michael addition reactions and participates in Henry (nitroaldol) reactions. google.comchemistryviews.org Through these and other transformations, this compound is a key precursor for the synthesis of a variety of important molecules, including gamma-amino acid derivatives and various nitrogen-containing heterocyclic compounds. google.comredalyc.org The ability to readily convert the nitro group into other functional groups, such as amines or carbonyls (via the Nef reaction), further broadens its synthetic applicability. wikipedia.orgresearchgate.net

Historical Context of Nitroalkane and Nitroester Chemistry

The chemistry of nitroalkanes, the broader class to which this compound belongs, has a rich history dating back to the late 19th century. In 1872, German chemist Victor Meyer first synthesized simple nitroalkanes by reacting alkyl halides with silver nitrite (B80452). google.comwiley-vch.de This discovery opened the door to the exploration of this new class of organic compounds.

Subsequent landmark discoveries solidified the importance of nitroalkanes in synthesis. The Henry reaction, or nitroaldol reaction, was discovered by Louis Henry in 1895 and involves the addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgchemistryviews.org Just a year prior, in 1894, John Ulric Nef reported the conversion of a nitroalkane salt into a carbonyl compound upon treatment with acid, a transformation now known as the Nef reaction. researchgate.netnumberanalytics.com These fundamental reactions demonstrated the synthetic power of the nitro group, allowing it to serve as a precursor to both alcohols and carbonyls.

The development of methods to synthesize α-nitroesters, like this compound, followed. While early methods for reacting α-haloesters with alkali metal nitrites were often low-yielding or unsuccessful, a 1957 patent and accompanying journal article by Nathan Kornblum and colleagues described a new, effective synthesis of α-nitroesters. google.comacs.org Their method involved reacting α-bromoesters with sodium nitrite in dimethylformamide (DMF) in the presence of phloroglucinol (B13840) to prevent side reactions, providing good yields of the desired α-nitroester. google.comorgsyn.org This development was crucial for making compounds like this compound more accessible for research. The Michael reaction, discovered by Arthur Michael in 1887, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, was also extended to include nitroalkane nucleophiles, further expanding the synthetic toolkit. wikipedia.orgresearchgate.net

Scope and Research Potential of this compound

The research potential of this compound is extensive, driven by its reactivity and the synthetic versatility of its products. A significant area of modern research involves its use in asymmetric synthesis to create chiral molecules with high stereoselectivity. google.compnas.org For example, it is used in enantioselective Michael additions, catalyzed by chiral organocatalysts like modified dihydroquinine, to prepare chiral nitro esters. google.com These products are valuable intermediates in the synthesis of complex, biologically active molecules and pharmaceuticals. pnas.orgresearchgate.net

Specific research applications highlight its broad scope:

Asymmetric Catalysis : It is a key substrate in catalytic asymmetric aza-Henry reactions to construct molecules with chiral quaternary carbon centers, a challenging task in organic synthesis. researchgate.net

Synthesis of Heterocycles : It has been used to prepare novel nitrogen-15-labeled nitrone spin traps, such as [¹⁵N]EMPO, which are crucial tools for detecting reactive oxygen species like superoxide (B77818) anions in biological systems. redalyc.orgwiley-vch.de

Natural Product Synthesis : The fundamental reactions involving this compound, such as the Henry and Michael reactions, are integral steps in the synthesis of complex natural products and their analogs. capes.gov.br

Materials Science : The functional groups within this compound and its derivatives offer potential for incorporation into polymers, potentially enhancing their properties. google.com

Beyond traditional organic synthesis, its utility has been explored in other scientific fields. For instance, research has shown its effectiveness in reducing methane (B114726) production during in vitro ruminal fermentation studies, indicating potential applications in environmental science and agriculture. wikipedia.orgunipd.itmasterorganicchemistry.com The continued development of new reactions and catalytic systems promises to further expand the scope and research potential of this versatile compound. unacademy.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2531-80-8 | redalyc.orgbyjus.comgoogle.com |

| Molecular Formula | C₅H₉NO₄ | redalyc.orgbyjus.comgoogle.com |

| Molecular Weight | 147.13 g/mol | redalyc.orgacs.orgbyjus.com |

| Appearance | Liquid | redalyc.orgresearchgate.net |

| Boiling Point | 75-76 °C at 9 mmHg | redalyc.orgresearchgate.netwiley-vch.de |

| Density | 1.13 g/mL at 25 °C | redalyc.orgresearchgate.netwiley-vch.de |

| Refractive Index (n20/D) | 1.421 | redalyc.orgresearchgate.netwiley-vch.de |

| Water Solubility | Not miscible | wiley-vch.debyjus.com |

| IUPAC Name | ethyl 2-nitropropanoate | acs.orgbyjus.com |

Spectroscopic Data References for this compound

| Spectrum Type | Reference Information | Source(s) |

|---|---|---|

| ¹H NMR | Data available from various sources, including Wiley SpectraBase and ChemicalBook. | acs.org |

| ¹³C NMR | Data available from PubChem, sourced from John Wiley & Sons, Inc. | acs.org |

| Infrared (IR) | Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | google.com |

| Mass Spectrometry (MS) | GC-MS data available in the NIST main library. | acs.orggoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-nitropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBGJDZWJJFFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870983 | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2531-80-8 | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2531-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002531808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-nitropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-nitropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Nitropropionate and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing ethyl 2-nitropropionate often rely on foundational organic reactions such as esterification and nucleophilic substitution.

Reaction protocols involving dimethyl-4-hydroxobenzamidine

Synthesis protocols for this compound have been described that involve the use of dimethyl-4-hydroxobenzamidine. These methods generally require controlled esterification processes under anhydrous conditions to achieve the desired product. Subsequent purification of the crude product is typically accomplished through fractional distillation or chromatography to ensure high purity.

Synthesis from ethyl 2-bromopropionate via nitrite (B80452) displacement

A widely used method for preparing this compound involves the nucleophilic substitution of ethyl 2-bromopropionate with a nitrite salt. In this SN2 reaction, the nitrite ion (NO₂⁻), typically from sodium nitrite (NaNO₂), displaces the bromide ion on the α-carbon of the ester. The reaction is commonly carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitate the substitution mechanism. google.com Under optimized conditions, this method can provide the target compound in moderate yields. For instance, reacting ethyl 2-bromopropionate with sodium nitrite in DMF can yield approximately 62% of this compound after a reaction time of about two hours. The presence of a polyphenol, such as phloroglucinol (B13840), has been shown to improve yields in this type of transformation. google.com

| Method | Reactants | Key Reagents/Solvents | Typical Yield | Reference |

| Nitrite Displacement | Ethyl 2-bromopropionate, Sodium Nitrite | DMF or DMSO | ~62% | |

| Nitrite Displacement with Additive | Ethyl α-bromopropionate, Sodium Nitrite | DMF, Urea, Resorcinol | ~26% | google.com |

| Nitrite Displacement with Additive | Ethyl α-iodopropionate, Sodium Nitrite | DMF, Phloroglucinol | ~62% | google.com |

Advanced and Stereoselective Synthesis

Modern synthetic efforts have focused on developing asymmetric methods to produce chiral derivatives of this compound, which are crucial building blocks for pharmaceuticals and natural products.

Enantioselective Michael Addition Approaches

The enantioselective Michael addition (or conjugate addition) is a powerful strategy for carbon-carbon bond formation. nih.gov In this context, this compound can act as a nucleophile (Michael donor) that adds to α,β-unsaturated carbonyl compounds (Michael acceptors). The use of chiral organocatalysts enables the creation of new stereocenters with high levels of control, leading to enantiomerically enriched γ-nitro carbonyl compounds. organic-chemistry.orgrsc.org These reactions are of significant interest because the resulting products are versatile intermediates that can be converted into valuable molecules like γ-amino acids. nih.gov

The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has been a major advance. beilstein-journals.orgmdpi.com For example, catalysts combining a tertiary amine or primary amine with a thiourea (B124793) or squaramide moiety have proven effective. organic-chemistry.orgbeilstein-journals.org The amine component typically activates the carbonyl compound, while the thiourea or squaramide unit activates the nitroalkene through hydrogen bonding. mdpi.com

Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts for asymmetric reactions. organic-chemistry.orgresearchgate.net Specifically, modified dihydroquinine has been effectively used to catalyze the enantioselective Michael addition of this compound to acceptors like methyl vinyl ketone. researchgate.netacs.orgscispace.comsigmaaldrich.com This reaction is a key step in the synthesis of complex natural products and pharmaceutical targets, such as (-)-trans-2,5-dimethylproline ethyl ester and (+)-NP25302. researchgate.netacs.org

In a representative study, the reaction between ethyl 2-nitropropanoate and β-nitrostyrene was catalyzed by a bifunctional squaramide catalyst derived from a cinchona alkaloid. beilstein-journals.org This transformation yielded the corresponding Michael adduct with a high yield, an 88:12 diastereomeric ratio (dr), and a 98% enantiomeric excess (ee). beilstein-journals.org The success of these catalysts is often attributed to their ability to form a well-organized transition state where the tertiary amine deprotonates the nitroalkane and the squaramide or hydroxyl group interacts with the Michael acceptor via hydrogen bonding. mdpi.com

| Michael Acceptor | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| β-Nitrostyrene | Cinchona-derived squaramide | >99 | 88:12 | 98 | beilstein-journals.org |

| Methyl Vinyl Ketone | Modified Dihydroquinine | - | - | - | researchgate.netacs.org |

| 4-Oxo-enoates | Cinchona-derived amine | High | - | up to 98 | rsc.org |

| α,β-Unsaturated Ketones | Cinchona-derived primary amine-thiourea | up to 96 | - | up to 99 | organic-chemistry.org |

Organocatalytic Michael Addition with α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone)

The organocatalytic Michael addition of nitroalkanes, such as this compound, to α,β-unsaturated ketones like methyl vinyl ketone, represents a powerful tool for carbon-carbon bond formation and the creation of chiral centers. rsc.orgrsc.org This reaction is a cornerstone in asymmetric synthesis, providing access to γ-nitroketones, which are versatile synthetic intermediates. buchler-gmbh.com

The use of bifunctional organocatalysts, particularly those derived from Cinchona alkaloids, has been shown to be highly effective in promoting this transformation with high yields and enantioselectivities. rsc.orgrsc.org These catalysts typically possess both a Brønsted acid (e.g., thiourea) and a Lewis base (e.g., tertiary amine) moiety. This dual functionality allows for the simultaneous activation of both the nitroalkane nucleophile and the enone electrophile. nih.gov The thiourea group activates the ketone through hydrogen bonding, while the tertiary amine deprotonates the nitroalkane to form a nitronate intermediate. nih.gov

Research has demonstrated that catalysts incorporating primary amine thioureas derived from Cinchona alkaloids can catalyze the Michael addition of nitroalkanes to enones, resulting in good yields and high enantiomeric excess (ee), up to 98%. rsc.orgrsc.org This methodology is particularly valuable for constructing quaternary stereocenters. rsc.orgrsc.org For instance, the reaction between this compound and methyl vinyl ketone, when catalyzed by a modified dihydroquinine, is a key step in the enantioselective synthesis of (-)-trans-2,5-dimethylproline ethyl ester. acs.orgscispace.com

The reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the efficiency and stereoselectivity of the addition. rsc.orgnottingham.ac.uk While high yields and enantioselectivities have been achieved, some catalyst systems have shown limitations, such as lower performance in the absence of a solvent. nottingham.ac.uk

Table 1: Organocatalytic Michael Addition of this compound to Methyl Vinyl Ketone

| Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Modified Dihydroquinine | Toluene (B28343) | -20 | 81 | 85 | acs.org |

| Cinchona Alkaloid Derived Primary Amine Thiourea | Not Specified | Not Specified | Good | up to 98 | rsc.orgrsc.org |

| Proline-derived Diamine | Neat | RT | 90 | 26 | nottingham.ac.uk |

This table provides a summary of representative results and is not exhaustive.

Diastereodivergent Enantioselective Michael Reactions with Nitroalkenes

A significant challenge in asymmetric synthesis is the ability to control the formation of all possible stereoisomers of a molecule with multiple stereocenters. Diastereodivergent synthesis offers a solution by enabling the selective formation of any given diastereomer from the same set of starting materials, typically by changing the catalyst or reaction conditions. beilstein-journals.orgnih.gov

In the context of the Michael addition, the reaction between α-nitroesters like this compound and nitroalkenes can be guided to produce either syn or anti diastereomers with high enantioselectivity. beilstein-journals.orgnih.gov This is achieved by employing bifunctional organocatalysts with the same absolute backbone chirality but different structural arrangements. beilstein-journals.orgnih.gov For example, a study utilized two different squaramide-based catalysts derived from a cinchona alkaloid and a cyclohexanediamine, both with the same (S,S) configuration. The cinchona-derived catalyst preferentially yielded the syn adduct, while the cyclohexanediamine-based catalyst favored the formation of the anti adduct. beilstein-journals.org

The reaction of ethyl 2-nitropropanoate with β-nitrostyrene serves as a model for this approach. Using a cinchona alkaloid-squaramide catalyst, the syn-diastereomer was obtained in excellent yield with a good diastereomeric ratio (dr) and high enantiomeric excess (ee). beilstein-journals.org Conversely, a different catalyst can steer the reaction towards the anti-diastereomer. This diastereodivergent approach has been shown to be applicable to a range of nitroalkenes and nitroesters, providing a general method for accessing diverse stereoisomers. beilstein-journals.orgnih.govx-mol.com

Table 2: Diastereodivergent Michael Addition of Ethyl 2-nitropropanoate to β-Nitrostyrene

| Catalyst Type | Diastereomer | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid-Squaramide | syn | 95 | 88:12 | 98 | beilstein-journals.org |

| Cyclohexanediamine-Squaramide | anti | Good | High | High | beilstein-journals.org |

This table illustrates the principle of diastereodivergence using catalyst types described in the literature.

Aza-Henry Reaction for Quaternary Carbon Center Construction

The construction of chiral quaternary carbon centers is a formidable challenge in organic synthesis. rsc.orgrsc.orggrafiati.com The aza-Henry (or nitro-Mannich) reaction provides a powerful method for creating such centers by reacting a nitroalkane with an imine. rsc.orgrsc.orgrsc.org Specifically, the use of α-substituted nitroacetates like this compound in the aza-Henry reaction allows for the direct formation of a quaternary carbon atom. rsc.orgrsc.org This transformation is of significant interest as the resulting β-nitroamine products are versatile precursors to other valuable chiral building blocks, such as 1,2-diamines. mdpi.comnih.govrsc.orgresearchgate.net

Catalytic Enantioselective Aza-Henry Reaction with N-Boc Benzaldimine

The catalytic enantioselective aza-Henry reaction between this compound and N-Boc protected benzaldimine has been successfully developed to construct a chiral quaternary carbon center. rsc.orgrsc.org This reaction yields β-nitroamine products with high yields, excellent enantioselectivities (up to 99% ee), and high diastereoselectivities (up to 22:1 dr) under mild conditions. rsc.orgrsc.org

The reaction is typically carried out in a biphasic solvent system, such as toluene and saturated brine, using a phase-transfer catalyst. rsc.orgrsc.org The success of this reaction is highly dependent on the catalyst used. While early attempts with certain bifunctional thiourea catalysts resulted in good yield and enantioselectivity for specific substrates, they often showed poor diastereoselectivity. core.ac.uk The development of more effective catalysts has been crucial for advancing this methodology.

Role of Cinchona Quaternary Ammonium (B1175870) Salts as Catalysts

Cinchona quaternary ammonium salts have emerged as privileged catalysts for the enantioselective aza-Henry reaction under phase-transfer conditions. rsc.orgrsc.orgalfachemic.com These catalysts are particularly effective in the reaction between this compound and N-Boc benzaldimine. rsc.orgrsc.org

The structure of the Cinchona alkaloid-derived catalyst is critical to its function. thieme-connect.com A proposed transition state suggests that the catalyst facilitates the reaction through a network of interactions. An ion pair is formed between the ammonium cation of the catalyst and the nitronate anion generated from this compound in the basic aqueous phase. rsc.orgrsc.org Simultaneously, the 9-hydroxy group on the Cinchona backbone can form a hydrogen bond with the carbonyl group of the N-Boc benzaldimine, activating the imine for nucleophilic attack. rsc.orgrsc.orgthieme-connect.com This dual activation and the chiral environment provided by the catalyst guide the stereochemical outcome of the reaction, leading to high diastereo- and enantioselectivity. rsc.orgrsc.orgthieme-connect.com The use of these phase-transfer catalysts allows the reaction to proceed efficiently between reactants located in different phases (organic and aqueous). nih.gov

Table 3: Enantioselective Aza-Henry Reaction of this compound with N-Boc Benzaldimine

| Catalyst Type | Solvent System | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|

| Cinchona Quaternary Ammonium Salt | Toluene/Saturated Brine | up to 90 | up to 22:1 | up to 99 | rsc.orgrsc.org |

| Bifunctional Thiourea | Not Specified | 81 | Poor | 81 | core.ac.uk |

This table summarizes key findings for the catalytic enantioselective aza-Henry reaction.

Reactivity and Reaction Mechanisms of Ethyl 2 Nitropropionate

Electron Transfer and Radical-Anion Mechanisms

The reactivity of α-nitro esters like ethyl 2-nitropropionate can, in principle, involve electron transfer processes leading to radical-anion intermediates. These mechanisms, while extensively studied for other aliphatic nitro compounds, are not as prominently documented specifically for this compound, with its reactivity being dominated by carbanion-based nucleophilic pathways.

SRN1 Mechanism in C-Alkylation Reactions

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction initiated by the formation of a radical anion from a nitroalkane. While this mechanism is known for various aliphatic α-substituted nitro compounds, which can undergo substitution by nitronate and other anions, specific examples detailing the C-alkylation of the this compound anion via an SRN1 pathway are not extensively reported in the surveyed literature. scispace.comresearchgate.net The general pathway involves the generation of a nitronate anion, its single-electron reduction to a radical anion, fragmentation to a radical and a leaving group anion, reaction of the radical with a nucleophile to form a new radical anion, and subsequent electron transfer to propagate the chain. For related compounds like α-nitrosulfides and α-nitrothiocyanates, SRN1 reactions with nitronate anions have been observed. scispace.comresearchgate.netbuchler-gmbh.com

Coupling Reactions of the this compound Anion

Oxidative coupling of nitronate anions is a known method for forming carbon-carbon bonds, typically leading to the dimerization of the parent nitroalkane. This process involves the oxidation of the nitronate anion to a radical, which can then dimerize. While this is a general reaction for nitro compounds, specific studies focusing on the oxidative coupling of the this compound anion are not prominently featured in the available research, which tends to focus on its utility in other types of C-C bond-forming reactions like the Michael addition.

Nucleophilic Reactions

The most significant and widely exploited aspect of this compound's reactivity is the nucleophilic character of its corresponding carbanion (a nitronate). The presence of both the nitro and the ester groups significantly acidifies the α-proton, allowing for easy deprotonation with a base to form a stabilized nitronate anion. This anion is a potent nucleophile, particularly effective as a donor in conjugate addition reactions.

Michael Addition Reactions

This compound is frequently used as a Michael donor, where its nitronate anion adds to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes in a conjugate or 1,4-addition fashion. This reaction is a powerful tool for forming new carbon-carbon bonds and constructing more complex molecular frameworks.

Michael Donor Role in Enantioselective Conjugate Additions

A key application of this compound is in asymmetric Michael additions, where the use of chiral catalysts allows for the synthesis of enantiomerically enriched products. The nitronate anion of this compound has been successfully employed with various Michael acceptors in the presence of organocatalysts.

For instance, the reaction with methyl vinyl ketone using a modified dihydroquinine catalyst is a known method for preparing precursors to chiral proline derivatives. buchler-gmbh.com Similarly, the diastereodivergent reaction with (E)-(2-nitrovinyl)benzene can be controlled using a bifunctional quinidine-derived squaramide catalyst. buchler-gmbh.com This catalyst facilitates the formation of distinct diastereomers of the resulting dinitro compound. buchler-gmbh.com

The following table summarizes key findings in the enantioselective Michael addition reactions involving this compound as the donor.

| Michael Acceptor | Catalyst | Product | Key Findings |

|---|---|---|---|

| Methyl Vinyl Ketone | Modified Dihydroquinine | Precursor to (-)-trans-2,5-dimethylprolineethyl ester | Demonstrates the utility of cinchona alkaloid catalysts for inducing asymmetry in the addition to enones. |

| (E)-(2-nitrovinyl)benzene | Quinidine-derived Squaramide | ethyl (2S,3R)- and (2R,3R)-2-methyl-2,4-dinitro-3-phenylbutanoate | Highlights the use of bifunctional squaramide catalysts to control diastereoselectivity in the synthesis of complex dinitro compounds. buchler-gmbh.com |

Reactions with α,β-Unsaturated Carbonyl Compounds

The conjugate addition of this compound is broadly applicable to a range of α,β-unsaturated carbonyl compounds, including enones and enals. The electrophilic β-carbon of the conjugated system is susceptible to attack by the nucleophilic nitronate anion derived from this compound.

A prominent example is the reaction with chalcones (1,3-diaryl-2-propen-1-ones). The addition of nitroalkanes to chalcones has been studied using various catalytic systems, including chiral crown ethers, to achieve enantioselectivity. researchgate.net Although some studies focus on 2-nitropropane, the principles extend to α-nitro esters like this compound, where the nitronate adds to the β-carbon of the chalcone framework to yield a γ-nitro ketone derivative.

Reactions with Amines to form Nitrosamines

The formation of N-nitrosamines is a well-documented reaction that typically involves the nitrosation of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (HNO₂) or other sources of the nitroso group (NO⁺). wikipedia.orgveeprho.com The general reaction for a secondary amine is:

R₂NH + HNO₂ → R₂N-N=O + H₂O

This reaction proceeds when an amine source and a nitrosating agent are present, often under acidic conditions which help form the active nitrosating species. veeprho.com While primary, secondary, and tertiary amines can all undergo nitrosation, secondary amines are generally the most reactive in forming stable nitrosamines. europa.eu Primary amines react with nitrosating agents to form highly reactive diazonium ions, which are typically unstable. veeprho.comeuropa.eu

It is important to clarify that this reaction is characteristic of amines reacting with a nitrosating agent, not a direct reaction of this compound with an amine to form a nitrosamine. The nitro group of this compound does not typically act as a nitrosating agent in this context.

Nucleophilic Attack by Alcohols to form Nitrate (B79036) Esters

The synthesis of nitrate esters is achieved through the reaction of an alcohol with nitric acid, typically in the presence of a strong acid catalyst like sulfuric acid. youtube.comyoutube.comkhanacademy.org The mechanism involves the protonation of nitric acid by the stronger sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.comkhanacademy.org

The alcohol, acting as a nucleophile, then attacks the nitronium ion. A final deprotonation step yields the nitrate ester. youtube.comyoutube.com This is a reaction of alcohols to form a new functional group and is not a reaction that this compound undergoes. The nitro group in this compound is carbon-bound (C-NO₂) and does not react with alcohols to form nitrate esters, which have an oxygen-bound nitro group (O-NO₂).

Reduction Reactions

One of the most synthetically important reactions of nitro compounds is their reduction to the corresponding primary amines. wikipedia.org This transformation is a cornerstone of organic synthesis, providing a reliable route to amines from readily available nitroalkanes.

Formation of Corresponding Amines

The reduction of the nitro group in this compound yields Ethyl 2-aminopropionate, a valuable β-amino acid ester. This conversion involves the replacement of the two oxygen atoms of the nitro group with hydrogen atoms. The general transformation can be represented as:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

A variety of reducing agents can accomplish this, including metals in acidic media (such as iron, tin, or zinc with HCl) and catalytic hydrogenation. masterorganicchemistry.comscience-revision.co.uk

Catalytic Reduction with Hydrogen Gas and Metal Catalysts (e.g., Pd/C)

Catalytic hydrogenation is a highly efficient and widely used method for the reduction of nitro groups. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out by treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. ncert.nic.in Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, reducing both aliphatic and aromatic nitro compounds to their respective amines in high yields. commonorganicchemistry.comorganic-chemistry.orgacs.org

Other catalysts, such as platinum(IV) oxide (PtO₂) or Raney nickel, can also be employed. wikipedia.org Transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate or hydrazine hydrate in conjunction with Pd/C, is another effective variation of this method. tandfonline.comresearchgate.net

| Method | Reagents | Typical Conditions | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure, various solvents (e.g., ethanol, ethyl acetate) | commonorganicchemistry.comorganic-chemistry.orgacs.org |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Refluxing in a solvent like methanol | tandfonline.comresearchgate.net |

| Metal/Acid Reduction | Fe, HCl | Refluxing in aqueous/alcoholic solution | masterorganicchemistry.com |

| Metal/Acid Reduction | Sn, HCl | Acidic conditions | youtube.com |

| Metal Hydride Reduction | LiAlH₄ | Reduces aliphatic nitro compounds to amines | commonorganicchemistry.com |

This table provides a summary of common methods for the reduction of nitro compounds.

Substitution Reactions

The nitro group can also participate in substitution reactions, where it acts as a leaving group.

Nucleophilic Substitution of the Nitro Group

In certain nucleophilic substitution reactions, the nitro group can be displaced by an incoming nucleophile. ck12.org This is possible because the departing group is the nitrite (B80452) ion (NO₂⁻), which is stabilized by resonance. ck12.org

The general reaction is represented as:

R-NO₂ + Nu⁻ → R-Nu + NO₂⁻

This type of reaction is a fundamental class of transformations in organic chemistry where an electron-rich nucleophile attacks an electrophilic carbon atom, leading to the replacement of a leaving group. ck12.org The feasibility of this reaction for a specific substrate like this compound depends on the reaction conditions and the nature of the nucleophile. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic attack at the α-carbon, although reactions involving the deprotonation of this carbon to form a nitronate intermediate are more common. wikipedia.org

Reactions with Alkylating Agents

The presence of an electron-withdrawing nitro group significantly increases the acidity of the α-hydrogen in this compound, facilitating its removal by a base to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile and readily participates in alkylation reactions with various alkylating agents, typically alkyl halides. This process is a fundamental method for forming new carbon-carbon bonds at the α-position.

The general mechanism for the alkylation of this compound proceeds in two main steps:

Formation of the Nitronate Anion: A suitable base, such as sodium ethoxide or the stronger base lithium diisopropylamide (LDA), is used to deprotonate the α-carbon. The resulting nitronate anion is a hybrid of two resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group.

Nucleophilic Substitution: The nitronate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. This step results in the formation of a new carbon-carbon bond and the displacement of the halide leaving group.

A critical aspect of this reaction is the competition between C-alkylation and O-alkylation. While the attack from the carbon atom (C-alkylation) is generally favored and leads to the desired α-alkylated product, reaction at one of the oxygen atoms of the nitro group (O-alkylation) can also occur, yielding a nitronic ester. The ratio of C- to O-alkylation is influenced by several factors, including the nature of the solvent, the counterion, the leaving group, and the structure of the alkylating agent.

| Factor | Effect on C- vs. O-Alkylation |

| Solvent | Polar aprotic solvents tend to favor C-alkylation. |

| Counterion | Less coordinating cations can favor O-alkylation. |

| Alkylating Agent | "Harder" alkylating agents may favor O-alkylation, while "softer" agents favor C-alkylation. |

| Reaction Conditions | Lower temperatures generally favor C-alkylation. |

The SN2 nature of the alkylation step imposes steric limitations. The reaction is most efficient with primary and some secondary alkyl halides. Tertiary alkyl halides are not suitable as they tend to undergo elimination reactions in the presence of the basic nitronate anion.

Electrophilic Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties. This compound can undergo electrophilic trifluoromethylation at the α-position following the formation of its nucleophilic nitronate anion.

The reaction mechanism is analogous to alkylation, where the nitronate anion attacks an electrophilic source of a trifluoromethyl group. Several reagents have been developed for this purpose, with Umemoto's and Togni's reagents being prominent examples.

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are potent electrophilic trifluoromethylating agents.

Togni's Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, that also serve as effective sources of electrophilic CF₃.

The reaction is often facilitated by a base to generate the nitronate anion. In some cases, metal catalysis, for instance with copper catalysts, can be employed to promote the trifluoromethylation of α-nitroesters nih.gov. This method provides a direct route to α-trifluoromethyl-α-nitro esters, which are valuable building blocks in medicinal and materials chemistry.

| Reagent Type | Example | Reaction Conditions |

| Umemoto's Reagent | S-(trifluoromethyl)dibenzothiophenium triflate | Base-mediated, often metal-free |

| Togni's Reagent | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Base-mediated, may involve phase-transfer catalysis |

Hydrolysis Reactions

The ester functionality of this compound can be cleaved through hydrolysis to yield 2-nitropropanoic acid and ethanol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is reversible and typically requires heating with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid chemguide.co.uk. The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield 2-nitropropanoic acid.

Base-Catalyzed Hydrolysis (Saponification):

Hydrolysis under basic conditions, also known as saponification, is an irreversible process and is often the preferred method chemguide.co.uk. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide.

Nucleophilic Attack: A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, and the ethoxide ion is eliminated as the leaving group.

To obtain the free 2-nitropropanoic acid from the salt, the reaction mixture must be subsequently acidified chemguide.co.uk.

Role in Complex Formation

The interaction of this compound with organoboranes is not a well-documented area in the chemical literature based on available search results. Organoboranes are known to react with a variety of functional groups. For instance, trialkylboranes are known to react with nitrones, which are structurally different from nitroalkanes, to form α-alkylated hydroxylamines. Additionally, the formation of boron enolates typically involves the reaction of α,β-unsaturated ketones with boranes or the use of α-borylated nucleophiles with esters. However, specific studies detailing the direct reaction of common organoboranes, such as trialkylboranes, with the nitronate anion or the ester functionality of this compound are not readily found. Therefore, a definitive reaction mechanism or outcome for this specific interaction cannot be provided based on the currently available information.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the ethyl 2-nitropropionate molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons. spectrabase.com

The ethyl group gives rise to a characteristic quartet and triplet. The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the oxygen atom are deshielded and appear as a quartet due to coupling with the three protons of the neighboring methyl group. These three methyl protons (-CH₃) of the ethyl group, in turn, appear as a triplet.

The methine proton (-CH-) at the second position of the propionate (B1217596) backbone is coupled to the adjacent methyl group, resulting in a quartet. The three protons of the methyl group (-CH₃) attached to the same carbon appear as a doublet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH- | ~4.9 | Quartet | Not specified |

| -O-CH₂- | ~4.3 | Quartet | Not specified |

| -CH-CH₃ | ~1.7 | Doublet | Not specified |

| -O-CH₂-CH₃ | ~1.3 | Triplet | Not specified |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. spectrabase.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. nih.gov

The carbonyl carbon (-C=O) of the ester group typically appears at the most downfield chemical shift due to its electrophilic nature. The carbon atom bonded to the nitro group (-CH-NO₂) also shows a significant downfield shift. The carbons of the ethyl group and the methyl group on the propionate chain appear at more upfield positions.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

| -C=O | ~163 |

| -CH-NO₂ | ~84 |

| -O-CH₂- | ~63 |

| -CH-CH₃ | ~16 |

| -O-CH₂-CH₃ | ~14 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions. nih.gov

Mass Spectrometry (MS) for Purity and Decomposition Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. It is also instrumental in identifying impurities and decomposition products. nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (147.13 g/mol ), and a series of fragment ion peaks. nih.govnist.gov The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govnist.gov The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.

The most prominent peaks include a strong absorption band for the carbonyl group (C=O) of the ester, typically appearing around 1740 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands, one for the asymmetric stretching vibration (around 1560 cm⁻¹) and another for the symmetric stretching vibration (around 1370 cm⁻¹). The C-O stretching vibrations of the ester group also give rise to distinct bands in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| Carbonyl (C=O) | Stretch | ~1740 |

| Nitro (NO₂) | Asymmetric Stretch | ~1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1370 |

| C-O | Stretch | ~1200-1000 |

Note: The exact positions of the absorption bands can be influenced by the sample state (e.g., neat liquid, solution). nih.govnist.gov

High-Performance Liquid Chromatography (HPLC) for Stability and Purity

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring its stability over time and under various conditions. sigmaaldrich.com By separating the compound from any impurities or degradation products, HPLC with a suitable detector (such as a UV detector) can quantify the purity level with high accuracy. chromatographyonline.com

A stability-indicating HPLC method is developed by subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to induce degradation. chromatographyonline.com The method must be able to resolve the intact this compound peak from all potential degradation product peaks, thus demonstrating its specificity. chromatographyonline.com This ensures that any decrease in the main peak area accurately reflects the degradation of the compound and not co-elution with other substances. Purity is often reported as a percentage, with typical specifications for research-grade material being 96% or higher. sigmaaldrich.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the assessment of this compound, providing critical data on its purity and identifying potential degradation products. The method synergistically combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. iu.edu In GC, the volatile sample is vaporized and separated into its individual components as it travels through a capillary column, with each component eluting at a characteristic retention time. Subsequently, the mass spectrometer ionizes the eluted components, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a unique mass spectrum that acts as a molecular fingerprint for identification. iu.edu

For this compound, GC-MS is routinely employed to verify its purity, with commercial standards often specifying a purity of 95.0% or greater as determined by GC analysis. thermofisher.com This analysis can quantify the main component and detect the presence of residual starting materials from synthesis, such as ethyl propionate or ethyl bromopropionate, and solvents.

Furthermore, GC-MS is invaluable for studying the thermal stability of this compound. The high temperatures used in the GC injector port and oven can induce thermal decomposition, breaking the molecule down into smaller, more stable fragments. sepscience.com While specific studies detailing the exhaustive thermal decomposition profile of this compound are not prevalent in publicly accessible literature, the expected products can be inferred from the known chemistry of nitroalkanes and esters. Common degradation pathways would likely involve the cleavage of the carbon-nitrogen bond to release nitrogen dioxide (NO₂) or the hydrolysis/decomposition of the ethyl ester group. Analysis of related nitrate (B79036) esters by GC has shown the formation of products like nitric oxide and carbon monoxide at elevated temperatures. iu.edu The resulting chromatogram would show peaks for these degradation products, which can be identified by their specific mass spectra.

The following table outlines typical parameters and potential findings in a GC-MS analysis of this compound.

| Parameter | Typical Value / Description | Purpose in Analysis |

|---|---|---|

| GC Column | DB-5ms (or similar non-polar capillary column), 30 m x 0.25 mm x 0.25 µm | Separates compounds based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. Can induce thermal degradation. |

| Oven Program | Initial temp 60°C, ramp at 10°C/min to 280°C | Allows for the separation of compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Hydrogen at ~1 mL/min | Transports the sample through the column. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

| Expected Retention Time | Compound-specific; determined by experimental conditions. | Primary identifier in the chromatographic separation. |

| Expected m/z for Molecular Ion | 147.05 | Corresponds to the molecular weight of this compound [C₅H₉NO₄]⁺. nist.gov |

| Potential Decomposition Products | Nitroethane, Ethyl acetate, Nitrogen dioxide, Ethanol | Indicates sample degradation; identified by their unique mass spectra. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of paramagnetic species, particularly short-lived free radicals. bruker.com This makes it an indispensable tool for elucidating reaction mechanisms involving this compound where radical intermediates are proposed or expected. uantwerpen.be The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides information about the identity, structure, and environment of the radical species through analysis of its g-factor and hyperfine coupling constants. nih.gov

Due to the transient nature of many radical intermediates, direct detection can be challenging. uantwerpen.be Therefore, EPR studies often employ a technique called "spin trapping," where a short-lived radical reacts with a "spin trap" molecule to form a more stable and persistent radical adduct that can be readily observed by EPR. researchgate.netscience.gov Notably, this compound serves as a key precursor in the synthesis of the nitrone spin trap 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO), which is used to detect and identify superoxide (B77818) and hydroxyl radicals in biological and chemical systems. fishersci.ca

In reactions involving nitroalkanes like this compound, radical anions can be formed. Research on analogous simple nitroalkanes (nitroethane, nitropropane) has successfully characterized the radical dinitrodianions formed during nitration reactions using EPR. nih.gov The hyperfine coupling constants (a) measured from the EPR spectra are crucial for identifying the structure of these radical intermediates. The constants quantify the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N, ¹H), providing definitive structural information. For instance, the interaction with a ¹⁴N nucleus splits the EPR signal into a triplet, while interaction with a proton splits it into a doublet.

The following table presents experimentally determined hyperfine coupling constants for radical anions derived from nitroalkanes closely related to this compound, illustrating the type of data obtained from EPR spectroscopy.

| Parent Nitroalkane Aci-Anion | Radical Species Characterized | Hyperfine Coupling Constants (a) in Gauss | Reference |

|---|---|---|---|

| Nitromethane (CH₂=NO₂⁻) | [HC(NO₂)₂]²⁻· | a(N) = 9.96 G, a(H) = 1.85 G | nih.gov |

| Nitroethane (CH₃CH=NO₂⁻) | [CH₃C(NO₂)₂]²⁻· | a(N) = 9.90 G, a(H) = 3.22 G | nih.gov |

| 1-Nitropropane (CH₃CH₂CH=NO₂⁻) | [CH₃CH₂C(NO₂)₂]²⁻· | a(N) = 9.57 G, a(H) = 4.01 G | nih.gov |

Applications in Advanced Organic Synthesis and Chemical Biology

Chiral Synthesis and Asymmetric Catalysis

The presence of a stereocenter at the α-position of ethyl 2-nitropropionate makes it a powerful tool in chiral synthesis and asymmetric catalysis. It serves as a prochiral nucleophile in various reactions, enabling the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.

This compound is widely utilized as a nucleophile in enantioselective Michael reactions, a type of conjugate addition, to generate chiral intermediates with high stereocontrol. These reactions are typically catalyzed by chiral organocatalysts or metal complexes, which dictate the facial selectivity of the addition to α,β-unsaturated compounds.

One notable application is the synthesis of (-)-trans-2,5-dimethylprolineethyl ester. rsc.orgrsc.orgfishersci.casigmaaldrich.com This is achieved through an enantioselective Michael reaction between this compound and methyl vinyl ketone, catalyzed by a modified dihydroquinine derivative. rsc.orgrsc.orgfishersci.casigmaaldrich.com This transformation is a key step in the synthesis of this valuable chiral building block.

Furthermore, bifunctional squaramide catalysts derived from cinchona alkaloids have been effectively employed in the diastereodivergent Michael addition of this compound to (E)-(2-nitrovinyl)benzene. nih.govbuchler-gmbh.com Depending on the specific quinidine-derived catalyst used, it is possible to selectively synthesize either the (2S,3R) or (2R,3R) diastereomer of ethyl 2-methyl-2,4-dinitro-3-phenylbutanoate. nih.govbuchler-gmbh.com This highlights the tunability of the stereochemical outcome based on the catalyst design.

The catalytic asymmetric conjugate addition of this compound to nitro olefins, catalyzed by a dihydroupreine derivative, provides a route to highly substituted γ-lactams. cam.ac.ukbuchler-gmbh.com This reaction yields ethyl (2R)-3-substituted-2-methyl-2,4-dinitrobutanoates, which can be further elaborated into complex nitrogen-containing heterocycles. cam.ac.ukbuchler-gmbh.com

Table 1: Examples of Enantioselective Michael Reactions using this compound

| Michael Acceptor | Catalyst | Product | Reference(s) |

|---|---|---|---|

| Methyl vinyl ketone | Modified dihydroquinine | (-)-trans-2,5-dimethylprolineethyl ester | rsc.orgrsc.orgfishersci.casigmaaldrich.com |

| (E)-(2-nitrovinyl)benzene | Quinidine-derived squaramide | ethyl (2S,3R)-2-methyl-2,4-dinitro-3-phenylbutanoate | nih.govbuchler-gmbh.com |

| (E)-(2-nitrovinyl)benzene | Quinidine-derived squaramide | ethyl (2R,3R)-2-methyl-2,4-dinitro-3-phenylbutanoate | nih.govbuchler-gmbh.com |

| Nitro olefins | Dihydroupreine derivative | ethyl (2R)-3-substituted-2-methyl-2,4-dinitrobutanoates | cam.ac.ukbuchler-gmbh.com |

The nitro group in the adducts derived from this compound can be readily reduced to an amino group, providing a powerful strategy for the synthesis of chiral α-amino acids and their derivatives. This transformation opens up access to a wide range of non-proteinogenic amino acids with significant potential in medicinal chemistry and peptide science. The synthesis of (-)-trans-2,5-dimethylprolineethyl ester serves as a prime example of the synthesis of a chiral amino acid derivative from this compound. rsc.orgrsc.orgfishersci.casigmaaldrich.com

The construction of α-tertiary amines, a structural motif present in numerous natural products and pharmaceuticals, can also be achieved using methodologies involving nitroalkane precursors. The alkylation of branched nitroalkanes is a known strategy for establishing α-tertiary amine frameworks. rsc.org Subsequent reduction of the tertiary nitroalkane products provides direct access to α-tertiary amines. organic-chemistry.org

The creation of chiral quaternary carbon centers, a significant challenge in organic synthesis, can be addressed using this compound as a key building block. One effective method is the catalytic asymmetric aza-Henry reaction of N-Boc aldimines with this compound. rsc.org This reaction, catalyzed by cinchona quaternary ammonium (B1175870) salts, proceeds with high yields and excellent enantioselectivities, establishing a new quaternary carbon center. rsc.org

Furthermore, the organocatalytic Michael addition of nitroalkanes to β-substituted cyclic enones provides an efficient route to all-carbon quaternary stereocenters. nih.gov This methodology, while not directly employing this compound as the nucleophile, highlights a general strategy where related α-substituted nitroesters could be utilized for the construction of these sterically demanding centers.

This compound has proven to be a valuable starting material in the total synthesis of natural products and the preparation of pharmaceutical intermediates. Its utility is demonstrated in the synthesis of the natural product (+)-NP25302. The synthesis of this compound involves an enantioselective Michael reaction of this compound with methyl vinyl ketone to form (-)-trans-2,5-dimethylproline ethyl ester, which is then further elaborated to the final natural product.

Additionally, this compound has been employed in a formal synthesis of analogues of SB-311009, a compound of interest in medicinal chemistry. These examples underscore the importance of this compound as a versatile chiral building block for accessing complex and biologically relevant molecules.

Precursor to Biologically Active Compounds

Beyond its applications in asymmetric synthesis, this compound serves as a crucial precursor for the synthesis of specialized molecules with important biological functions, particularly in the field of chemical biology and free radical research.

A significant application of this compound is in the preparation of isotopically labeled nitrone spin traps, which are instrumental in the detection and characterization of reactive oxygen species (ROS) like the superoxide (B77818) anion. rsc.orgrsc.orgfishersci.casigmaaldrich.com Specifically, it is a precursor to the novel nitrogen-15-labeled nitrone spin trap, 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide ([¹⁵N]EMPO). rsc.orgrsc.orgfishersci.casigmaaldrich.com

The synthesis of such labeled compounds is crucial for electron spin resonance (ESR) spectroscopy studies. The introduction of the ¹⁵N isotope simplifies the resulting ESR spectra, aiding in the unambiguous identification of the trapped radical species. While the detailed synthetic pathway for [¹⁵N]EMPO from this compound is not extensively detailed in general chemical catalogs, the synthesis of related isotopically labeled pyrroline (B1223166) N-oxides involves the use of a correspondingly labeled nitroalkane precursor. mdpi.comnih.gov This suggests that the synthesis of [¹⁵N]EMPO would proceed through a ¹⁵N-labeled derivative of this compound.

Preparation of (-)-trans-2,5-dimethylproline ethyl ester

This compound serves as a key starting material in the stereospecific synthesis of (-)-trans-2,5-dimethylproline ethyl ester. This synthesis is achieved through an enantioselective Michael reaction where this compound is reacted with methyl vinyl ketone. sigmaaldrich.cnfishersci.ca The critical step for establishing the stereochemistry of the product is the use of a modified dihydroquinine catalyst. sigmaaldrich.cn

Formation of 2-ethoxycarbonyl-2-nitropentanal

This compound is documented as a precursor in the synthesis of 2-ethoxycarbonyl-2-nitropentanal. sigmaaldrich.cnfishersci.casigmaaldrich.comchemdad.com This transformation involves the formation of a new carbon-carbon bond at the carbon atom bearing the nitro group. While the specific reactants and catalytic systems for this synthesis are not detailed in the available literature, the structure of the final product suggests a conjugate addition or a related condensation reaction. Such reactions are fundamental in organic synthesis for building more complex molecular frameworks from simpler starting materials.

Role as a Chemical Intermediate

This compound is a versatile organic compound that functions as a chemical intermediate in the production of various other chemical substances. biosynth.com Its utility stems from the reactivity of its functional groups—the nitro group and the ester group—which can be transformed through a variety of chemical reactions to yield more complex molecules.

Production of Quaternary Ammonium Salts

This compound is utilized as an intermediate in the synthesis of quaternary ammonium salts. biosynth.com A common synthetic route to form such compounds involves the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This resulting amino ester can then undergo exhaustive alkylation, a process where the amine reacts with an alkylating agent (such as an alkyl halide) to successively replace the hydrogen atoms on the nitrogen, ultimately forming a quaternary ammonium salt with four alkyl groups attached to the nitrogen atom. libretexts.orglibretexts.org

Production of Alkylating Agents

The compound also serves as an intermediate in the production of alkylating agents. biosynth.com Alkylating agents are reactive molecules that can introduce an alkyl group to other substrates. nih.gov this compound itself is not a typical alkylating agent; rather, it must be chemically converted into one. This transformation would involve modifying its structure to incorporate a functional group that can be easily displaced in a nucleophilic substitution reaction, a characteristic feature of most alkylating agents.

Use in Solid-Phase Peptide Synthesis (Implied by related compounds)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemical research, relying on a variety of specialized reagents to construct peptide chains. While certain reagents used in SPPS, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are mentioned in the context of general chemical research supplies alongside this compound, a direct synthetic or functional link between this compound and its use in SPPS is not established in the reviewed scientific literature. biosynth.com

Emerging Research Applications

Recent research has highlighted novel applications for this compound beyond traditional organic synthesis, extending its use into chemical biology and agricultural science.

One significant emerging application is its use as a precursor for the synthesis of the novel nitrogen-15-labeled nitrone spin trap, 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide ([¹⁵N]EMPO). sigmaaldrich.cnfishersci.cachemdad.com Spin traps are crucial tools in the study of radical biology, as they react with highly unstable free radicals to form more stable adducts that can be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. nih.govchemicalbook.com EMPO, and its isotopically labeled variants, are particularly valuable for detecting and studying superoxide anion radicals, which play a key role in numerous physiological and pathological processes. caymanchem.com

Another innovative application has been demonstrated in agricultural science, specifically in the treatment of poultry litter. Research has shown that treating poultry litter with this compound can effectively reduce populations of pathogenic bacteria, such as Salmonella. sigmaaldrich.com In one study, treatment with this compound at a concentration of 27 µmol/g significantly decreased the numbers of experimentally-inoculated Salmonella Typhimurium by more than 1.0 log₁₀ CFU/g compared to controls during the early stages of simulated composting. sigmaaldrich.com Furthermore, the treatment was found to help preserve the nitrogen content of the litter by preventing the breakdown of uric acid and reducing the accumulation of ammonia (B1221849), which is a valuable outcome for converting poultry litter into a safe and effective crude protein feedstuff for ruminants. sigmaaldrich.com

Research Findings on the Effect of this compound on Poultry Litter

| Parameter | Control Litter | This compound Treated Litter | Reference |

|---|---|---|---|

| Initial Salmonella Reduction | - | >1.0 log₁₀ CFU/g decrease vs. control | sigmaaldrich.com |

| Ammonia Accumulation | 3.4 ± 1.4 µmol/g | 17-24% less accumulation | sigmaaldrich.com |

| Uric Acid Preservation | 18.1 ± 3.8 µmol/g | 18% more remaining | sigmaaldrich.com |

Anti-inflammatory Activities of Nitro Compounds including this compound

Nitro compounds, a class of organic molecules containing one or more nitro functional groups (-NO₂), have garnered significant attention for their diverse biological activities. While research directly investigating the anti-inflammatory properties of this compound is limited in publicly available scientific literature, the broader class of nitro compounds, particularly nitrated fatty acids (NO₂-FAs), has been extensively studied and shown to possess potent anti-inflammatory effects. These compounds are endogenously generated through the reaction of nitric oxide-derived species with unsaturated fatty acids.

The anti-inflammatory actions of nitroalkene derivatives, such as those of linoleic and oleic acid, are significant. nih.gov These compounds have been shown to inhibit the secretion of pro-inflammatory cytokines in macrophages. nih.gov This inhibition occurs independently of nitric oxide formation or the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov The mechanism of action involves the direct interaction with and modification of key inflammatory signaling proteins.

One of the primary targets for the anti-inflammatory action of these nitro compounds is the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB plays a crucial role in regulating the expression of genes involved in inflammation. Nitro-fatty acids have been observed to inhibit NF-κB-dependent gene expression by directly alkylating the p65 subunit of NF-κB, which in turn prevents it from binding to DNA. nih.gov This action represses the expression of target genes that promote inflammation. nih.gov

Furthermore, these nitroalkenes can suppress the expression of vascular cell adhesion molecule 1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α) in endothelial cells, which is a critical step in the inflammatory process where immune cells adhere to the blood vessel wall. nih.gov This leads to a reduction in the adhesion and rolling of monocytes, further dampening the inflammatory response. nih.gov

The table below summarizes the observed anti-inflammatory effects of representative nitro compounds.

| Nitro Compound Type | Key Anti-inflammatory Effect | Mechanism of Action |

| Nitroalkene Derivatives | Inhibition of pro-inflammatory cytokine secretion | Independent of PPARγ activation |

| (e.g., LNO₂, OA-NO₂) | Repression of NF-κB-dependent gene expression | Direct alkylation of the NF-κB p65 subunit |

| Inhibition of monocyte adhesion to endothelial cells | Suppression of VCAM-1 expression |

Modulation of Cellular Signaling Pathways by Nitrated Fatty Acids

Nitrated fatty acids (NO₂-FAs) are potent signaling molecules that can modulate a variety of cellular pathways, primarily due to their electrophilic nature. nih.gov Their ability to interact with and modify proteins allows them to influence signaling cascades involved in inflammation, cell growth, and metabolism. pnas.orgnih.gov

A key mechanism by which NO₂-FAs exert their effects is through a post-translational modification known as nitroalkylation. nih.govmdpi.com This process involves the covalent addition of the NO₂-FA molecule to nucleophilic amino acid residues on proteins, most commonly cysteine and histidine. nih.gov This modification can alter the structure, stability, and function of the target protein, thereby modulating its activity within a signaling pathway. nih.gov

The signaling actions of NO₂-FAs are pleiotropic and can be both receptor-dependent and independent. nih.gov They have been shown to interact with multiple signaling pathways, including:

NF-κB Pathway : As mentioned previously, NO₂-FAs can directly inhibit the NF-κB pathway, a central regulator of inflammation. nih.gov

Keap1/Nrf2 Pathway : NO₂-FAs can activate the Keap1/Nrf2 pathway, which is a critical regulator of the antioxidant response. By modifying cysteine residues on Keap1, NO₂-FAs promote the translocation of Nrf2 to the nucleus, leading to the expression of cytoprotective genes. nih.gov

cGMP-dependent Signaling : Some nitrated lipids can induce cGMP-mediated relaxation of smooth muscle cells, indicating an interaction with nitric oxide-dependent signaling pathways. pnas.org

PPARγ-independent Pathways : While initially thought to signal through PPARγ, it is now evident that many of the anti-inflammatory effects of NO₂-FAs in macrophages occur independently of this nuclear receptor. nih.gov

The table below outlines some of the key cellular signaling pathways modulated by nitrated fatty acids and the outcomes of this modulation.

| Signaling Pathway | Effect of Nitrated Fatty Acid Modulation | Key Protein Target(s) |

| NF-κB Pathway | Inhibition of pro-inflammatory gene expression | p65 subunit |

| Keap1/Nrf2 Pathway | Activation of antioxidant and cytoprotective gene expression | Keap1 |

| cGMP-dependent Signaling | Smooth muscle relaxation | Not fully elucidated |

| Type I Interferon (IFN) Release | Inhibition of IFN release in macrophages | Stimulator of interferon genes (STING) |

The ability of nitrated fatty acids to modulate these diverse signaling pathways underscores their importance as endogenous anti-inflammatory mediators and highlights the therapeutic potential of nitro compounds in inflammatory diseases. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have become instrumental in elucidating complex reaction pathways that are difficult to probe experimentally. For derivatives of ethyl 2-nitropropionate, these calculations can map out the potential energy surface of a reaction, identifying intermediates and transition states that govern the reaction's course and outcome.

A notable example involves the computational study of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a derivative of this compound. Using quantum chemical calculations at the wb97xd/6-311+G(d,p)(PCM) level of theory, researchers investigated the molecular mechanism of this cycloaddition process. mdpi.com The study revealed that the reaction does not proceed through a typical Diels-Alder mechanism as initially postulated. Instead, the calculations showed that the most probable pathway involves the formation of six different zwitterionic intermediates. mdpi.com

The formation of these intermediates is dictated by local nucleophile/electrophile interactions between the reactants. mdpi.com The computational analysis demonstrated that the reaction's progression and the final product distribution are dependent on which of these zwitterionic intermediates are formed and how they subsequently transform. Intrinsic Reaction Coordinate (IRC) calculations, a method used to trace reaction pathways from a transition state, confirmed the connections between the transition states and the corresponding acyclic adducts. This detailed computational analysis completely ruled out the initially proposed exo-nitro Diels-Alder pathway, fundamentally changing the understanding of this reaction class. mdpi.com

| Computational Method | Key Finding | Implication |

|---|---|---|

| wb97xd/6-311+G(d,p)(PCM) | Identification of six possible zwitterionic intermediates. | The reaction mechanism is stepwise and more complex than a concerted Diels-Alder reaction. |

| Vibrational Analysis | Confirmation of the nature of localized saddle points (transition states). | Ensures the identified structures are true transition states and not minima on the potential energy surface. |

| Intrinsic Reaction Coordinate (IRC) | IRC trajectories connect transition states to acyclic adducts. | Confirms the specific products that result from overcoming each activation barrier. |

Transition State Analysis in Catalytic Reactions

The analysis of transition states is a cornerstone of computational chemistry for understanding and predicting the selectivity and efficiency of catalytic reactions. For reactions involving this compound, identifying the structure and energy of transition states can explain how a catalyst influences the reaction rate and stereochemical outcome.

In the aforementioned study of the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, transition state analysis was crucial. mdpi.com The calculations identified multiple transition states (designated as TSA, TSB, TSC for the endo approach and TSD, TSE, TSF for the exo approach) leading to the various zwitterionic intermediates. By comparing the activation energies (enthalpies and Gibbs free energies) associated with these transition states, the kinetically favored pathways were determined.

Furthermore, another key transition state, TSP, was identified for the subsequent intramolecular conversion of a zwitterionic intermediate into a five-membered nitronate product. mdpi.com This transition state corresponds to an intramolecular substitution where a C-O bond breaks and a new C-C bond forms. mdpi.com Analyzing the geometry of these transition states provides insight into the specific atomic interactions that stabilize or destabilize them, which is critical for designing more effective catalysts that can lower the activation energy of a desired reaction pathway while raising it for undesired side reactions.

| Transition State ID | Associated Transformation | Significance |

|---|---|---|

| TSA, TSB, TSC | Formation of zwitterionic intermediates via endo attack. | Determine the initial branching of the reaction pathway. |

| TSD, TSE, TSF | Formation of zwitterionic intermediates via exo attack. | Represent alternative initial reaction channels. |

| TSP | Intramolecular substitution leading to a five-membered nitronate. | Represents a key step in the formation of the thermodynamically stable product. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design